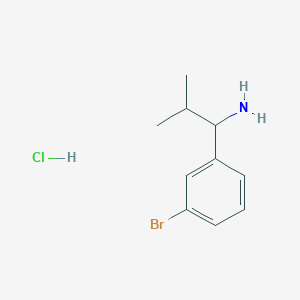![molecular formula C12H22O10 B13395734 2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13395734.png)
2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-O-” refers to a specific chemical structure where a functional group is attached to the third carbon atom of a molecule. This type of compound is often found in various organic molecules, including carbohydrates, flavonoids, and other natural products. The “3-O-” designation indicates the position of the functional group, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “3-O-” compounds typically involves selective functionalization at the third carbon position. This can be achieved through various organic synthesis techniques, including:
Hydroxylation: Introduction of a hydroxyl group at the third carbon using reagents like osmium tetroxide or hydrogen peroxide.
Glycosylation: Attachment of a sugar moiety at the third carbon using glycosyl donors and catalysts like silver triflate.
Industrial Production Methods: Industrial production of “3-O-” compounds often involves large-scale organic synthesis processes. These methods include:
Fermentation: Utilizing microorganisms to produce “3-O-” compounds naturally.
Chemical Synthesis: Employing multi-step synthesis routes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: “3-O-” compounds undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups at the third carbon with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, silver triflate.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
“3-O-” compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for complex molecules.
Biology: Studied for their roles in metabolic pathways and as potential therapeutic agents.
Medicine: Investigated for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives.
Mechanism of Action
The mechanism of action of “3-O-” compounds depends on their specific structure and functional groups. Generally, these compounds interact with molecular targets such as enzymes, receptors, and nucleic acids. For example:
Enzyme Inhibition: “3-O-” compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: These compounds can modulate receptor activity by acting as agonists or antagonists.
Antioxidant Activity: “3-O-” compounds can scavenge free radicals and reduce oxidative stress by donating electrons.
Comparison with Similar Compounds
“3-O-” compounds can be compared with other similar compounds based on their structure and reactivity. Similar compounds include:
2-O- Compounds: Functional group attached to the second carbon.
4-O- Compounds: Functional group attached to the fourth carbon.
Uniqueness:
Position-Specific Reactivity: The position of the functional group at the third carbon can lead to unique reactivity and biological activity compared to other positions.
Selective Functionalization: “3-O-” compounds can be selectively functionalized, making them valuable intermediates in organic synthesis.
Properties
Molecular Formula |
C12H22O10 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3 |
InChI Key |
HLLZGYFHHYGOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13395652.png)




![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13395694.png)
![2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose](/img/structure/B13395698.png)
![2-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395708.png)
![[(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13395711.png)
![6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]-](/img/structure/B13395719.png)

![2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13395728.png)


